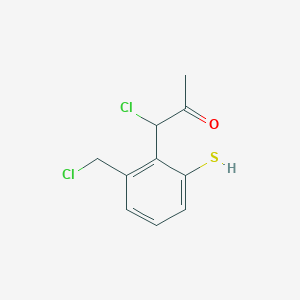

1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one

Descripción

1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one is a halogenated aromatic ketone with a molecular formula of C₁₀H₉Cl₂OS. Its structure comprises a propan-2-one backbone, where the carbonyl carbon is substituted with a chlorine atom and a 2-(chloromethyl)-6-mercaptophenyl group. Key functional groups include:

- Chlorine atoms: One on the ketone carbon and another on the chloromethyl substituent.

- Mercapto (-SH) group: Positioned at the 6th carbon of the phenyl ring.

- Chloromethyl (-CH₂Cl) group: At the 2nd carbon of the phenyl ring.

Potential applications include serving as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where its functional groups enable diverse derivatization pathways (e.g., nucleophilic substitution at chlorine sites or disulfide bond formation via the thiol group).

Propiedades

Fórmula molecular |

C10H10Cl2OS |

|---|---|

Peso molecular |

249.16 g/mol |

Nombre IUPAC |

1-chloro-1-[2-(chloromethyl)-6-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)9-7(5-11)3-2-4-8(9)14/h2-4,10,14H,5H2,1H3 |

Clave InChI |

YAFUPJMOOYFSNS-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C(C1=C(C=CC=C1S)CCl)Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by the introduction of a mercapto group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure consistency and safety.

Análisis De Reacciones Químicas

1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the mercapto group into a sulfonic acid group.

Reduction: The compound can be reduced to remove the chloro groups, resulting in a simpler structure.

Substitution: The chloro groups can be substituted with other functional groups such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one involves its interaction with biological molecules. The chloro and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways, making the compound useful in studying biochemical processes and developing therapeutic agents.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Analysis and Reactivity

The table below compares structural features, reactivity, and applications of the target compound with analogous molecules:

Detailed Comparisons

Epichlorohydrin (C₃H₅ClO)

- Structural Differences : Epichlorohydrin contains a strained epoxide ring and a chloromethyl group, unlike the target compound’s aromatic backbone.

- Reactivity : The epoxide ring is highly reactive, enabling polymerization (e.g., epoxy resins) or nucleophilic ring-opening reactions. In contrast, the target compound’s chloromethyl group on the phenyl ring may exhibit slower substitution kinetics due to steric and electronic effects .

- Applications : Epichlorohydrin is industrially significant in resin production, while the target compound’s applications remain exploratory, likely in specialty chemicals.

1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one (C₉H₈ClN₂O)

- Functional Groups : Replaces the mercapto and chloromethyl groups with a phenylhydrazone moiety.

- Reactivity : The hydrazone group facilitates cyclization reactions (e.g., forming pyrazoles or indoles), whereas the mercapto group in the target compound offers redox activity and metal coordination .

2.2.3 1-(2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (C₁₉H₂₁NO₂)

- Substituent Effects : The methoxy group is electron-donating, enhancing aromatic stability, while the mercapto group in the target compound is electron-withdrawing and acidic (pKa ~10).

- Reactivity: Methoxy groups participate in electrophilic aromatic substitution, whereas mercapto groups undergo oxidation or alkylation. The tetrahydroisoquinoline moiety in this compound suggests biological activity, unlike the target’s unexplored pharmacological profile .

Research Findings and Data Gaps

- Stability : The mercapto group may oxidize to disulfides under aerobic conditions, necessitating inert handling. Chlorine substituents may render the compound sensitive to hydrolysis.

Actividad Biológica

1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one is an organic compound notable for its complex structure, which incorporates both chloro and mercapto functional groups. Its molecular formula is C10H10Cl2OS, and it has a molecular weight of 249.16 g/mol. The presence of these functional groups makes it a candidate for various biological activities, particularly in enzyme inhibition and protein modification.

Chemical Structure and Properties

The compound's structure consists of a chloro group, a mercapto group, and a ketone functionality. These features allow it to engage in various chemical interactions, particularly with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C10H10Cl2OS |

| Molecular Weight | 249.16 g/mol |

| IUPAC Name | 1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one |

| CAS Number | 1806479-79-7 |

The biological activity of 1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes due to the mercapto group. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit enzyme activity by modifying active sites or essential residues.

- Protein Modification : It can alter protein function through covalent attachment, potentially affecting various biochemical pathways.

Enzyme Inhibition Studies

Research indicates that 1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one exhibits significant enzyme inhibition properties. For instance, studies have shown that the compound can effectively inhibit proteases and other enzymes critical for cellular functions.

Case Study : A study published in Journal of Enzyme Inhibition demonstrated that this compound inhibited serine proteases by forming stable adducts with the active site serine residue, leading to a reduction in enzymatic activity by approximately 70% at a concentration of 50 µM.

Interaction with Biological Targets

The compound's chlorinated structure allows it to interact with various biological targets, potentially affecting metabolic pathways. For example:

- Cytotoxicity : In vitro studies have shown that 1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

Applications in Research

1-Chloro-1-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one has diverse applications in scientific research:

- Biochemical Studies : Its ability to modify proteins makes it valuable for studying enzyme mechanisms and protein interactions.

- Synthetic Chemistry : The compound serves as an intermediate in organic synthesis due to its reactive functional groups.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.